molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No.: B122507
CAS No.: 2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Aminobenzophenone is a derivative of Benzophenone . It has been reported to act as allosteric enhancers (AEs) at the A(1) adenosine receptor (A(1)AR) . The A(1)AR is a G protein-coupled receptor involved in various physiological processes, including inhibition of adenylate cyclase, induction of phospholipase C activity, and modulation of potassium channels .

Mode of Action

This binding can enhance or inhibit the receptor’s response to adenosine, depending on the specific characteristics of the enhancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenosine signaling pathway . By acting as an allosteric enhancer at the A(1)AR, this compound can modulate the effects of adenosine on this pathway . This can lead to changes in adenylate cyclase activity, phospholipase C activity, and potassium channel modulation .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an allosteric enhancer of the A(1)AR, it could potentially enhance or inhibit the physiological effects of adenosine, depending on its specific properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to interact with the A(1)AR

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzophenone can be synthesized through several methods:

    From 2-Aminobenzonitrile and Benzene: The amino-nitrile is dissolved in dry dichloromethane, and benzene is added.

    From Substituted Anilines: The anilines are first protected as acetanilides by reacting with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of 2-nitrobenzophenone or the reduction of 2-azidobenzophenone using iron(II) sulfate heptahydrate and ammonia .

Comparison with Similar Compounds

2-Aminobenzophenone is unique due to its specific structural features and applications. Similar compounds include:

Properties

IUPAC Name

(2-aminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOBFOXLCJIFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182592
Record name 2-Aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-77-0
Record name 2-Aminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Benzoylaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of nitrobenzophenone resin, 3-Scheme 6, (950 mg), NaSH (1.0 g) in THF (10 mL), MeOH (5 mL), water (5 mL) was heated in an oil bath at 70° C. for 16 h. The mixture was cooled, filtered and washed with methanol, water, methylene chloride and finally with methanol. Drying at 60° (in vacuo gave a slight yellow resin. Recovered (900 mg). IR 1640 (broad).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 14.6 g (0.050 mol) of p-toluenesulfonylanthranilic acid prepared in Example 8 and 11.9 g (0.057 mol) of phosphorus pentachloride in 150 ml of dry benzene were heated at about 50° C. for 0.5 h. Cooled to 20-25° C. and 29.0 g (0.218 mol) of anhydrous aluminum chloride was added in portions. When addition was complete, the mixture was heated at 80-90° C. for 4 h and then cooled, poured onto a mixture of ice and 60 ml of 1N hydrochloride acid. The benzene was removed by vacuo distillation, the crude product was separated by filtration and washed with sodium carbonate and water. The filter cake is sucked reasonably dry, dissolved in 160 ml of conc. sulfuric acid and heated to 120° C. for 15 minutes. The reaction mixture was cooled and poured onto the mixture of ice and 1 g of norit, and the solution is filtered. The filtrate was neutralized with 12N ammonium hydroxide. The solid filtered off, washed with water and dried, recrystallized from 95% ethanol to give the title compound (6.63 g) as yellow crystal, yield 65.0%, m.p. 105-106° C.
Name
p-toluenesulfonylanthranilic acid
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods III

Procedure details

To a 30 mL peptide reaction flask was added 4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid (1.52 g, 2.4 mmol, 2.0 equivalents), aminomethyl resin (1.99 g, 1.19 mmol of 1% crosslinked divinylbenzene-styrene, 100 mesh size, substitution level 0.60 milliequivalents/g), and hydroxybenzotriazole monohydrate (0.808 g, 5.28 mmol, 4.4 equivalents). Anhydrous DMF (12 mL) was added to the flask and the mixture was vortexed for 0.5 hour to fully solvate the resin. Diisopropylcarbodiimide (808 mg, 5.28 mmol, 4.4 equivalents) was added by syringe. The reaction flask was stoppered and then vortexed for 24 hours at which point the ninhydrin test on approximately 10 mg of the solid support demonstrated that coupling was complete. The solvent and reagents were filtered away from the solid support and the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for each rinse the mixture was vortexed for at least 30 seconds before filtering off the solvent) and then dried in vacuo for 12 hours.
[Compound]
Name
peptide
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Reaction Step Two
Quantity
808 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Aminobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Aminobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Aminobenzophenone
Reactant of Route 5
2-Aminobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Aminobenzophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 2-aminobenzophenone?

A1: The molecular formula of this compound is C13H11NO, and its molecular weight is 197.23 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic spectroscopic features. For instance, it shows distinct peaks in its 1H and 13C NMR spectra, confirming its structure. []

Q3: How does the molecular structure of this compound influence its properties?

A3: The presence of both an amino group and a benzophenone moiety in its structure gives this compound its unique reactivity. The amino group can participate in nucleophilic reactions, while the benzophenone group offers sites for electrophilic attack and can engage in various cyclization reactions. [, , , , ]

Q4: What are some common synthetic applications of this compound?

A4: this compound serves as a versatile precursor in the synthesis of various heterocyclic systems, including quinolines, quinazolines, benzodiazepines, and more. These heterocyclic compounds find applications in pharmaceuticals, materials science, and other fields. [, , , , , , , ]

Q5: Can you describe a specific example of using this compound in heterocycle synthesis?

A5: this compound reacts with aliphatic acids in polyphosphoric acid to yield 2-anilino-4-phenylquinoline derivatives. This reaction follows a mechanism similar to the Friedländer reaction. []

Q6: How does microwave irradiation influence reactions involving this compound?

A6: Microwave irradiation can significantly accelerate reactions involving this compound, such as the Friedländer condensation with heteroaromatic ketones. This allows for faster and more efficient synthesis of quinoline derivatives. []

Q7: What role does polyphosphoric acid play in reactions with this compound?

A7: Polyphosphoric acid acts as a dehydrating agent and a reaction medium in several transformations involving this compound. It promotes cyclization reactions, leading to the formation of heterocyclic compounds like quinolines and benzo[b][1,8]naphthyridines. [, ]

Q8: Are there any catalytic methods for synthesizing this compound derivatives?

A8: Yes, palladium-catalyzed reactions have proven successful in synthesizing this compound derivatives. For example, a palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles efficiently yields various 2-aminobenzophenones. []

Q9: Can you provide an example where this compound acts as a ligand in metal complexes?

A9: this compound and its derivatives can chelate with various metal ions, such as copper, nickel, and zinc, forming metal complexes. These complexes exhibit interesting magnetic and spectral properties, making them potentially useful in diverse applications. [, , ]

Q10: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A10: Research suggests that substituents on the this compound core can significantly influence its biological activity. For example, the presence and position of halogen atoms on the benzophenone ring can impact the anticancer activity of certain derivatives. [, ]

Q11: Have any biological activities been reported for this compound derivatives?

A11: Yes, this compound derivatives have shown potential in various biological areas. Some derivatives display anticancer activity against different cancer cell lines. [, ]

Q12: Are there any studies investigating the metabolism of this compound in biological systems?

A12: Studies have explored the metabolism of this compound derivatives in rats. Results indicate that these compounds undergo biotransformation, forming metabolites like glucuronide conjugates. The extent of metabolism can be influenced by substituents on the this compound scaffold. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.